2,6-Dimethylocta-2,6-dien-4-ol;formic acid
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Overview
Description
. This compound is a formate ester of 2,6-dimethylocta-2,6-dien-4-ol and formic acid. It is commonly found in essential oils and is known for its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,6-dien-4-ol;formic acid typically involves the esterification of 2,6-dimethylocta-2,6-dien-4-ol with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,6-dien-4-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2,6-Dimethylocta-2,6-dien-4-ol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,6-dien-4-ol;formic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Geranyl formate: Another formate ester with a similar structure but different stereochemistry.
Linalool: A monoterpenoid alcohol with a similar molecular framework but different functional groups.
Uniqueness
2,6-Dimethylocta-2,6-dien-4-ol;formic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its formate ester group differentiates it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
67697-21-6 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2,6-dimethylocta-2,6-dien-4-ol;formic acid |
InChI |
InChI=1S/C10H18O.CH2O2/c1-5-9(4)7-10(11)6-8(2)3;2-1-3/h5-6,10-11H,7H2,1-4H3;1H,(H,2,3) |
InChI Key |
IQTMXOWUKRSTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(C=C(C)C)O.C(=O)O |
Origin of Product |
United States |
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